(3R,5R,6S)-Atogepant

Descripción

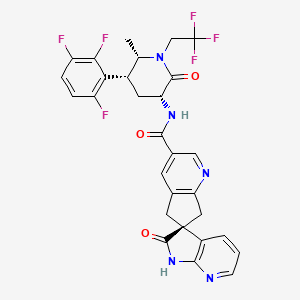

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H23F6N5O3 |

|---|---|

Peso molecular |

603.5 g/mol |

Nombre IUPAC |

(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |

InChI |

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |

Clave InChI |

QIVUCLWGARAQIO-FFIZURTESA-N |

SMILES isomérico |

C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |

SMILES canónico |

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

(3R,5R,6S)-Atogepant: A Deep Dive into its Mechanism of Action in Migraine Pathophysiology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(3R,5R,6S)-Atogepant is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of episodic and chronic migraine.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Atogepant (B605675), detailing its molecular interactions, cellular effects, and in vivo pharmacology within the context of migraine pathophysiology. The document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this therapeutic agent. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key player in migraine pathogenesis is the neuropeptide calcitonin gene-related peptide (CGRP).[3][4][5] During a migraine attack, the trigeminal ganglion releases CGRP, which leads to vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the perception of pain.[5][6] CGRP exerts its effects by binding to the CGRP receptor, a G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8] This activation triggers downstream signaling cascades, primarily through the Gs alpha subunit, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][9]

This compound: A Potent and Selective CGRP Receptor Antagonist

Atogepant is a potent and selective competitive antagonist of the human CGRP receptor.[2][10] It effectively blocks the binding of CGRP to its receptor, thereby inhibiting the subsequent signaling cascade that leads to migraine pain.[3][4][5]

Molecular Interaction and Binding Affinity

Atogepant exhibits high-affinity binding to the human CGRP receptor. In vitro studies have demonstrated its potent ability to displace radiolabeled CGRP from its receptor.[10]

Table 1: In Vitro Binding Affinity and Functional Potency of Atogepant

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| Binding Affinity (Ki) | ||||

| Human Embryonic Kidney (HEK) 293 cells | Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | [2] | |

| Human | Native CGRP Receptor | 0.026 ± 0.005 nM | [2] | |

| Rhesus Monkey | CGRP Receptor | 0.009 ± 0.001 nM | [2] | |

| Rat | CGRP Receptor | 0.13 - 2.1 nM | [2] | |

| Functional Potency (IC50) | ||||

| HEK293 cells | Human α-CGRP-stimulated cAMP | 0.026 nM | [2] | |

| Cos7 cells | Human AMY1 Receptor | ~2.40 nM | ||

| Pharmacodynamic Potency (EC50) | ||||

| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | 1.04 nM | [6] | |

| Human | Capsaicin-Induced Dermal Vasodilation | 1.51 nM | [6] |

Note: Values are presented as mean ± standard error where available.

Downstream Signaling Pathway Modulation

By blocking the CGRP receptor, Atogepant prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This interruption of the primary signaling pathway of CGRP is central to its therapeutic effect.

Selectivity Profile

Atogepant demonstrates selectivity for the CGRP receptor. While it shows some affinity for the amylin-1 (AMY1) receptor, its potency is significantly higher for the CGRP receptor.[8][11] It lacks significant affinity for other related receptors like the adrenomedullin (B612762) and calcitonin receptors.[10]

Preclinical Pharmacology

The efficacy of Atogepant has been demonstrated in several preclinical models of migraine.

In Vitro Cellular Assays

This assay measures the ability of Atogepant to displace a radiolabeled ligand (e.g., [125I]CGRP) from the CGRP receptor.[10]

-

Objective: To determine the binding affinity (Ki) of Atogepant for the CGRP receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human CGRP receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of [125I]CGRP is incubated with the cell membranes in the presence of varying concentrations of Atogepant.

-

Separation: Bound and free radioligand are separated by vacuum filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of Atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

-

This assay measures the ability of Atogepant to inhibit the CGRP-induced increase in intracellular cAMP.[2][10]

-

Objective: To determine the functional potency (IC50) of Atogepant.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured.

-

Incubation: Cells are pre-incubated with various concentrations of Atogepant before being stimulated with a fixed concentration of human α-CGRP.

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

Data Analysis: The concentration of Atogepant that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time course of efficacy of atogepant for the preventive treatment of migraine: Results from the randomized, double-blind ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 10. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Role of (3R,5R,6S)-Atogepant as a CGRP receptor antagonist

An In-depth Technical Guide on the Role of (3R,5R,6S)-Atogepant as a CGRP Receptor Antagonist

Executive Summary

This compound is a potent and selective, orally administered small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed for the preventive treatment of migraine, it represents a significant advancement in migraine prophylaxis, being the first oral CGRP receptor antagonist specifically for this indication.[1][2] This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, key experimental protocols, and clinical efficacy for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

The pathophysiology of migraine is complex, with the neuropeptide CGRP playing a crucial role.[2][3] CGRP is released from trigeminal sensory nerves during migraine attacks, leading to vasodilation, neurogenic inflammation, and pain signal transmission.[2][4] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5]

This compound, the active enantiomer, functions as a competitive antagonist at the CGRP receptor.[6][7] By binding to this receptor, atogepant (B605675) blocks the binding of CGRP, thereby inhibiting its downstream effects.[2][3] This action is believed to prevent migraine attacks by mitigating trigeminal nerve sensitization and reducing neurogenic inflammation.[3] Atogepant's primary site of action is in the periphery, with limited penetration across the blood-brain barrier.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological profile.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | ||||

| Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | Human (recombinant) | Radioligand Binding | [3] |

| Native Human CGRP Receptor | 0.026 ± 0.005 nM | Human | Radioligand Binding | [3] |

| Rhesus CGRP Receptor | 0.009 ± 0.001 nM | Rhesus Monkey | Radioligand Binding | [3] |

| Functional Antagonist Potency (IC50) |

| α-CGRP-stimulated cAMP | 0.026 nM | Human (HEK293 cells) | cAMP Functional Assay |[3] |

Table 2: Pharmacokinetic Properties (Single 60 mg Oral Dose in Adults)

| Parameter | Mean Value | Unit | Condition | Reference |

|---|---|---|---|---|

| Tmax (Time to Peak Plasma Conc.) | ~2 | hours | Healthy Adults | [3][8] |

| t1/2 (Terminal Elimination Half-life) | ~11 | hours | Healthy Adults | [3][8] |

| Vz/F (Apparent Volume of Distribution) | 292 | L | Healthy Adults | [1] |

| Plasma Protein Binding | ~95.3 | % | In vitro | [1] |

| Primary Metabolism Route | CYP3A4 | - | - |[1] |

Table 3: Clinical Efficacy in Migraine Prevention (12-Week Phase 3 Trials)

| Endpoint & Trial | Atogepant 10 mg QD | Atogepant 30 mg QD | Atogepant 60 mg QD | Placebo | Reference |

|---|---|---|---|---|---|

| Change in Mean Monthly Migraine Days (MMDs) - Episodic Migraine (ADVANCE) | -3.7 | -3.9 | -4.2 | -2.5 | [9] |

| ≥50% Reduction in MMDs - Episodic Migraine (ADVANCE) | 56% | 59% | 61% | 29% | [9] |

| Change in Mean MMDs - Chronic Migraine (PROGRESS) | - | -6.9 (vs. -5.1 for placebo) | -7.5 (30mg BID) | -5.1 | [10] |

| ≥50% Reduction in MMDs - Chronic Migraine (PROGRESS) | - | 41% (vs. 26% for placebo) | 42% (30mg BID) | 26% |[11] |

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details the methodologies for the primary assays used to characterize atogepant.

Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of atogepant for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.[12][13]

-

Objective: To quantify the binding affinity of atogepant to human CGRP receptors.

-

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: 125I-CGRP at a fixed concentration (typically near its Kd).

-

Test Article: this compound in serial dilutions.

-

Buffers: Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and ice-cold wash buffer.

-

-

Protocol:

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes with the radioligand and varying concentrations of atogepant for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[14]

-

Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[12][14]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[14]

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Analysis: Plot the percentage of inhibition against the concentration of atogepant to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

cAMP Functional Assay

This cell-based assay measures the functional potency (IC50) of atogepant by quantifying its ability to inhibit CGRP-stimulated intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.[7][15]

-

Objective: To determine the functional antagonist activity of atogepant.

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human CGRP receptor.

-

Agonist: Human α-CGRP.

-

Test Article: this compound in serial dilutions.

-

Reagents: Cell culture medium, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a cAMP detection kit (e.g., HTRF, GloSensor).[16]

-

-

Protocol:

-

Cell Plating: Seed cells in a 384-well plate and culture overnight.

-

Antagonist Pre-incubation: Replace the medium with buffer containing the phosphodiesterase inhibitor and the desired concentrations of atogepant. Incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of α-CGRP (typically the EC80) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

-

Detection: Stop the reaction and measure intracellular cAMP levels using a chosen detection method as per the manufacturer's protocol.

-

Analysis: Generate a dose-response curve by plotting the cAMP signal against the atogepant concentration to determine the IC50 value.

-

From Molecular Design to Clinical Application

The success of atogepant is rooted in a logical progression from its fundamental molecular properties to its demonstrated clinical utility. High receptor affinity and potent functional antagonism are prerequisites for effective CGRP signaling blockade. A suitable pharmacokinetic profile, particularly its half-life, enables a convenient once-daily dosing regimen that maintains therapeutic drug levels for sustained migraine prevention. This combination of properties translates directly to the clinically observed reduction in migraine frequency.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single‐Dose Pharmacokinetics and Safety of Atogepant in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Atogepant for the preventive treatment of chronic migraine (PROGRESS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

(3R,5R,6S)-Atogepant: A Technical Guide to CGRP Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R,6S)-Atogepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, a key component in the pathophysiology of migraine. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of atogepant (B605675) for the CGRP receptor. Detailed methodologies for the key experiments used to characterize these properties, including radioligand binding assays and cAMP functional assays, are presented. Furthermore, this document illustrates the CGRP receptor signaling pathway and the experimental workflows through detailed diagrams to facilitate a comprehensive understanding of atogepant's mechanism of action.

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathogenesis of migraine.[1][2] It is released from trigeminal sensory nerves and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks. Atogepant is a small molecule CGRP receptor antagonist, also known as a "gepant," that has been developed for the preventive treatment of migraine.[1][3] Its therapeutic efficacy is derived from its high affinity and selectivity for the CGRP receptor, thereby blocking the effects of endogenous CGRP.[3][4] This guide delves into the core pharmacological characteristics of this compound, focusing on its interaction with the CGRP receptor.

Binding Affinity of this compound for CGRP Receptors

The binding affinity of atogepant for the CGRP receptor has been determined using radioligand binding assays. These assays measure the ability of atogepant to displace a radiolabeled ligand, typically 125I-CGRP, from the receptor. The affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Binding Affinities (Ki) of Atogepant for CGRP Receptors in Various Species [5]

| Species | Receptor Type | Ki (nM) |

| Human | Cloned | 0.015 |

| Human | Native | 0.026 |

| Rhesus | 0.009 | |

| Rat | 0.7 | |

| Mouse | 0.13 | |

| Rabbit | 2.1 | |

| Dog | 1.2 |

Selectivity Profile of this compound

The selectivity of a drug is crucial for minimizing off-target effects. Atogepant's selectivity has been assessed by evaluating its functional potency at the CGRP receptor compared to other related receptors, such as the amylin (AMY), adrenomedullin (B612762) (AM), and calcitonin (CT) receptors. This is typically determined through functional assays that measure the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a biological function.

Table 2: Functional Potency (IC50) of Atogepant for Human Cloned CGRP and Related Receptors [5]

| Receptor | IC50 (nM) |

| CGRP | 0.026 |

| AM1 | >18000 |

| AM2 | 400 |

| CRT | 6274 |

| AMY1 | 2.4 |

| AMY3 | 1418 |

These data demonstrate that atogepant is highly selective for the CGRP receptor, with significantly lower potency at other related receptors.[4]

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to a cellular response.[7] Atogepant acts as a competitive antagonist, blocking CGRP from binding to its receptor and thereby preventing the initiation of this signaling cascade.[3]

CGRP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the Ki of atogepant for the CGRP receptor.

Workflow:

References

- 1. Calcitonin gene-related peptide receptor independently stimulates 3',5'-cyclic adenosine monophosphate and Ca2+ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Intracellular pathways of calcitonin gene-related peptide-induced relaxation of human coronary arteries: A key role for Gβγ subunit instead of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Odyssey of (3R,5R,6S)-Atogepant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the preclinical discovery and development of (3R,5R,6S)-Atogepant, a potent, selective, and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine.[1][2] We delve into the core preclinical data, detailing the experimental protocols that defined its pharmacological profile. Quantitative data on receptor binding affinity, functional potency, and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, this guide illustrates the underlying CGRP signaling pathway and the preclinical development workflow through detailed diagrams, offering a comprehensive resource for researchers in the field of migraine therapeutics and drug development.

Introduction: Targeting the CGRP Pathway in Migraine

Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[3][4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the perception of pain.[3] Atogepant was developed as a small molecule antagonist of the CGRP receptor, designed to block the effects of CGRP and thereby prevent migraine attacks.

Mechanism of Action: Competitive Antagonism of the CGRP Receptor

Atogepant functions as a competitive antagonist at the human CGRP receptor. The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP). CGRP binding to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Atogepant competitively blocks CGRP from binding to its receptor, thereby inhibiting this downstream signaling.

CGRP Signaling Pathway

The following diagram illustrates the CGRP signaling pathway and the mechanism of action of Atogepant.

Preclinical Pharmacological Profile

The preclinical evaluation of Atogepant established its high affinity, potency, and selectivity for the CGRP receptor through a series of in vitro and in vivo studies.

In Vitro Characterization

The binding affinity of Atogepant for the CGRP receptor was determined using radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.

Table 1: Atogepant CGRP Receptor Binding Affinity (Ki)

| Species | Receptor | Ki (nM) (mean ± SEM) |

|---|---|---|

| Human | Cloned CGRP | 0.015 ± 0.002 |

| Human | Native CGRP | 0.026 ± 0.005 |

| Rhesus | CGRP | 0.009 ± 0.001 |

| Rat | CGRP | 0.7 |

| Dog | CGRP | 1.2 |

The functional potency of Atogepant was assessed by its ability to inhibit CGRP-stimulated cAMP production in cells expressing the human CGRP receptor.

Table 2: Atogepant Functional Potency (IC50) and Selectivity

| Receptor | IC50 (nM) (mean ± SEM) | Selectivity vs. Human CGRP |

|---|---|---|

| Human CGRP | 0.026 ± 0.005 | - |

| Rhesus CGRP | 0.045 ± 0.005 | - |

| Human Amylin 1 (AMY1) | 2.40 | ~92-fold |

| Human Adrenomedullin 1 (AM1) | >10,000 | >10,000-fold |

| Human Adrenomedullin 2 (AM2) | >10,000 | >10,000-fold |

| Human Calcitonin (CTR) | >10,000 | >10,000-fold |

In Vivo Efficacy Models

The in vivo efficacy of Atogepant was evaluated in established animal models of migraine.

This model uses the administration of nitroglycerin, a known migraine trigger in humans, to induce a state of heightened sensitivity in the facial region of rats, which is analogous to the allodynia experienced by migraine patients. Atogepant demonstrated a dose-dependent inhibition of this facial allodynia.

In this model, topical application of capsaicin (B1668287) to the skin of primates causes the release of CGRP from sensory nerve endings, leading to localized vasodilation. This serves as a surrogate for the vasodilation observed in the cranial vasculature during a migraine. Atogepant produced significant inhibition of CIDV in primates.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of Atogepant.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Atogepant for the CGRP receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (CLR and RAMP1) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The assay is performed in a 96-well plate format.

-

Components:

-

Cell membranes expressing the CGRP receptor.

-

Radioligand: [125I]-hCGRP.

-

Test compound: Atogepant at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled CGRP.

-

-

Incubation: The components are incubated in a suitable buffer at a controlled temperature to allow binding to reach equilibrium.

-

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of Atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (IC50) of Atogepant in inhibiting CGRP-stimulated cAMP production.

Methodology:

-

Cell Culture: HEK293 cells expressing the human CGRP receptor are seeded in 96-well plates.

-

Assay Procedure:

-

Cells are pre-incubated with various concentrations of Atogepant.

-

Cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Quantification: The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The concentration of Atogepant that inhibits 50% of the CGRP-stimulated cAMP production (IC50) is calculated.

Rat Nitroglycerin (NTG) Model of Facial Allodynia

Objective: To assess the in vivo efficacy of Atogepant in a model of migraine-related allodynia.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Allodynia: Nitroglycerin (10 mg/kg) is administered intraperitoneally (i.p.) to induce facial allodynia.

-

Drug Administration: Atogepant (at various doses, e.g., 3-30 mg/kg) or vehicle is administered orally one hour prior to NTG administration.

-

Assessment of Allodynia: Facial allodynia is measured at specific time points after NTG administration using von Frey filaments. The filaments are applied to the periorbital region, and the withdrawal threshold (the filament strength that elicits a withdrawal response) is determined.

-

Data Analysis: The withdrawal thresholds in the Atogepant-treated groups are compared to the vehicle-treated group to determine the extent of inhibition of allodynia.

Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model

Objective: To evaluate the in vivo pharmacodynamic effect of Atogepant on CGRP-mediated vasodilation.

Methodology:

-

Animal Model: Rhesus monkeys are used.

-

Drug Administration: Atogepant or vehicle is administered.

-

Induction of Vasodilation: A solution of capsaicin is applied topically to a marked area on the skin (e.g., forearm).

-

Measurement of Dermal Blood Flow: Changes in dermal blood flow are measured using a laser Doppler imager at baseline and at various time points after capsaicin application.

-

Data Analysis: The inhibition of the capsaicin-induced increase in dermal blood flow by Atogepant is quantified.

Preclinical Pharmacokinetics

The pharmacokinetic profile of Atogepant was characterized in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Comparative Preclinical Pharmacokinetic Parameters of Atogepant

| Parameter | Rat | Dog | Monkey (Rhesus) | Human |

|---|---|---|---|---|

| Tmax (h) | ~2 | N/A | N/A | ~2 |

| t1/2 (h) | N/A | N/A | N/A | ~11 |

| Apparent Volume of Distribution (Vz/F) (L) | N/A | N/A | N/A | 292 |

| Brain Penetration | Minimal | N/A | N/A | Limited |

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program was conducted to support the clinical development of Atogepant. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose in humans, and establish safety parameters for clinical monitoring. While specific details of all toxicology studies are not publicly available, it has been reported that Atogepant has a favorable safety profile, overcoming the hepatotoxicity issues that were a limitation of some first-generation gepants. Chronic dosing in rats followed by abrupt withdrawal showed minimal behavioral or physical signs, suggesting a low potential for dependence.

Preclinical Development Workflow

The discovery and development of a small molecule CGRP receptor antagonist like Atogepant follows a structured workflow.

Conclusion

The preclinical discovery and development of this compound represent a successful example of targeted drug design. Through a rigorous evaluation of its pharmacology, pharmacokinetics, and safety in preclinical models, Atogepant was identified as a promising candidate for the preventive treatment of migraine. Its high affinity and selectivity for the CGRP receptor, coupled with its oral bioavailability and favorable safety profile, laid a strong foundation for its successful transition into clinical development and eventual approval. This technical guide provides a comprehensive overview of the key preclinical studies that were instrumental in this journey, offering valuable insights for the continued development of novel migraine therapeutics.

References

- 1. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Atogepant: A Deep Dive into Stereochemistry and Enantiomeric Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atogepant is a potent, selective, and orally bioavailable small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1][2] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and enantiomeric specificity of Atogepant, detailing its absolute configuration, the methods for achieving enantiopurity, and its interaction with the CGRP receptor. While direct quantitative comparisons of the biological activity of Atogepant's stereoisomers are not publicly available, the information presented underscores the critical importance of its defined stereochemistry for its pharmacological effect. This document also outlines detailed experimental protocols for relevant assays, offering a valuable resource for researchers in the field of migraine therapeutics and drug development.

Introduction

Migraine is a debilitating neurological disorder characterized by recurrent episodes of headache, often accompanied by nausea, photophobia, and phonophobia.[3] The calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine.[4][5] Atogepant exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the signaling cascade that leads to migraine pain.[4][6] As with many small molecule drugs, the pharmacological activity of Atogepant is highly dependent on its stereochemistry. This guide delves into the specifics of Atogepant's chiral nature and its implications for its mechanism of action.

Stereochemistry of Atogepant

Atogepant is a complex molecule with multiple chiral centers, resulting in the potential for numerous stereoisomers. However, the clinically approved and therapeutically active form of Atogepant is a single, specific stereoisomer.

Absolute Configuration

The absolute stereochemistry of Atogepant is precisely defined by its IUPAC name: (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide .[7] This specific configuration is essential for its high-affinity binding to the CGRP receptor.

Enantiomeric Specificity and Biological Activity

The interaction between a chiral drug and its biological target is often highly stereospecific. While quantitative data directly comparing the binding affinities and functional potencies of the different stereoisomers of Atogepant are not available in the public domain, the stringent control of its stereochemistry during synthesis and the high potency of the final product strongly indicate a significant difference in activity between the desired enantiomer and its counterparts. For a related macrocyclic CGRP antagonist, a reversal of the spiro center stereochemistry resulted in a roughly 1000-fold decrease in potency, highlighting the critical nature of stereochemistry in this class of compounds.[6]

CGRP Receptor Binding and Functional Antagonism

The (3'S,3S,5S,6R)-enantiomer of Atogepant is a potent antagonist of the human CGRP receptor. In vitro studies have demonstrated its high binding affinity and functional inhibition of CGRP-stimulated cAMP production.[2][6]

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.015 ± 0.002 nM | Cloned human CGRP receptor | [2] |

| 0.026 ± 0.005 nM | Native human CGRP receptor | [2] | |

| Functional Potency (IC50) | 0.026 nM | HEK293 cells | [2] |

Table 1: In Vitro Activity of Atogepant

The high affinity and potency of the specific enantiomer of Atogepant underscore the precise molecular recognition required for its interaction with the CGRP receptor.

Experimental Protocols

CGRP Receptor Competition Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound, such as a stereoisomer of Atogepant, to the human CGRP receptor using a competition binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CGRP receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: [125I]-hCGRP (human calcitonin gene-related peptide).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compounds: Atogepant stereoisomers.

-

Non-specific Binding Control: High concentration of unlabeled hCGRP (e.g., 1 µM).

-

96-well plates and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK293 cells expressing the human CGRP receptor and harvest. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled hCGRP.

-

Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CGRP Receptor Competition Binding Assay Workflow

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This protocol provides a general method for the analytical or preparative separation of Atogepant stereoisomers using chiral SFC. The synthesis of Atogepant involves the use of chiral SFC to isolate the desired single enantiomer.[1]

Objective: To separate and quantify the stereoisomers of Atogepant.

Materials and Instrumentation:

-

SFC System: Equipped with a pump for CO2, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series).

-

Mobile Phase: Supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol), potentially with a small amount of an additive (e.g., an amine or an acid) to improve peak shape.

-

Sample: A solution of the mixture of Atogepant stereoisomers in a suitable solvent.

Procedure:

-

Method Development (Screening):

-

Screen different chiral stationary phases and co-solvents to identify a system that provides baseline separation of the stereoisomers.

-

Optimize the mobile phase composition (percentage of co-solvent), temperature, and back-pressure to achieve optimal resolution and analysis time.

-

-

Sample Analysis:

-

Dissolve the sample containing the Atogepant stereoisomers in a suitable solvent.

-

Inject the sample onto the equilibrated SFC system.

-

Monitor the elution of the stereoisomers using the detector.

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer based on their retention times.

-

Quantify the relative amounts of each stereoisomer by integrating the peak areas.

-

Chiral SFC Separation Workflow

Signaling Pathway

Atogepant acts as a competitive antagonist at the CGRP receptor, which is a G-protein coupled receptor (GPCR). The binding of CGRP to its receptor normally initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). Atogepant blocks this initial binding step, thereby preventing the downstream signaling that contributes to migraine pathophysiology.

Atogepant's Mechanism of Action on the CGRP Signaling Pathway

Conclusion

The stereochemistry of Atogepant is a critical determinant of its pharmacological activity as a CGRP receptor antagonist. The molecule is synthesized and administered as a single, specific enantiomer, (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide, to ensure optimal interaction with its target and, consequently, its clinical efficacy in the preventive treatment of migraine. While direct comparative data for all its stereoisomers are not publicly available, the necessity for chiral separation during its synthesis underscores the principle of enantiomeric specificity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics for migraine.

References

- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atogepant: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atogepant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

(3R,5R,6S)-Atogepant: A Technical Guide on its Modulation of Trigeminal Nociceptive Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology of migraine is intricate, with the activation of the trigeminovascular system being a key underlying mechanism.[1][2] This system involves the trigeminal ganglion, which sends sensory afferents to intracranial and extracranial structures, and central projections to the trigeminal nucleus caudalis.[3] A critical player in this pathway is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide released from trigeminal sensory neurons.[4][5] CGRP is a potent vasodilator and is considered a pronociceptive factor that facilitates pain responses. Its levels are elevated during migraine attacks, and its infusion can trigger migraine-like headaches in susceptible individuals.

(3R,5R,6S)-Atogepant is an orally administered, small-molecule CGRP receptor antagonist, also known as a gepant. It has been developed for the preventive treatment of both episodic and chronic migraine. The primary mechanism of atogepant (B605675) is to block CGRP signaling, thereby preventing CGRP-mediated nociception and neurogenic inflammation. This document provides an in-depth technical overview of atogepant's pharmacology, its specific effects on the trigeminal nociceptive pathways, and the experimental methodologies used to characterize these effects.

Core Mechanism of Action: CGRP Receptor Antagonism

Atogepant functions as a potent and selective competitive antagonist of the human CGRP receptor. The CGRP receptor is a complex composed of three subunits: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP). The binding of CGRP to this receptor, primarily on vascular smooth muscle cells and trigeminal neurons, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), resulting in vasodilation and sensitization of perivascular nociceptors, contributing to migraine pain.

Atogepant competitively binds to the CGRP receptor, preventing CGRP from binding and activating the downstream signaling pathway. This blockade inhibits the increase of intracellular cAMP, thereby mitigating the vasodilatory and nociceptive effects of CGRP.

Figure 1: Atogepant's antagonism of the CGRP signaling pathway.

Quantitative Pharmacological Profile

Atogepant's interaction with the CGRP receptor has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its pharmacology and pharmacokinetics.

Table 1: In Vitro Pharmacology of Atogepant

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | Cloned Human CGRP Receptor | 0.015 ± 0.002 nM | |

| Native Human CGRP Receptor | 0.026 ± 0.005 nM | ||

| Rhesus CGRP Receptor | 0.009 ± 0.001 nM | ||

| Functional Potency (IC50) | Human α-CGRP-stimulated cAMP assay (HEK293 cells) | 0.026 nM | |

| Receptor Selectivity | Amylin1 Receptor Affinity | Significant | |

| Adrenomedullin, Calcitonin Receptors | Lacked appreciable affinity |

Table 2: Pharmacokinetic Properties of Atogepant (60 mg Oral Dose)

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | |

| t1/2 (Elimination Half-life) | ~11 hours | |

| Cmax (Maximum Plasma Concentration) | 740 ng/mL | |

| AUC (Area Under the Curve) | 3470 ng·h/mL | |

| Apparent Volume of Distribution (Vz/F) | 292 L | |

| Plasma Protein Binding | ~95.3% | |

| Primary Metabolism | Cytochrome P450 (CYP) 3A4 |

Modulation of Trigeminal Nociceptive Pathways: Preclinical Evidence

Preclinical studies have been crucial in elucidating how atogepant's CGRP receptor antagonism translates into an inhibitory effect on the trigeminal nociceptive system.

In a rat model, atogepant demonstrated a dose-dependent inhibition of facial allodynia induced by the migraine trigger nitroglycerine. Furthermore, in a primate model, it produced significant inhibition of capsaicin-induced dermal vasodilation (CIDV), a CGRP-dependent effect.

Studies using a cortical spreading depression (CSD) model, which is thought to be the physiological correlate of migraine aura and a trigger for headache, have provided deeper insights. In anesthetized male rats, orally administered atogepant (5 mg/kg) was shown to attenuate the activation of meningeal nociceptors. Specifically, atogepant did not completely prevent nociceptor activation but significantly reduced the response amplitude and probability in both unmyelinated C-fibers and thinly myelinated Aδ-fibers.

-

C-fibers: The reduction in response was significant in the early phase (first hour) following CSD.

-

Aδ-fibers: A significant reduction in activation was observed in the delayed phase (second and third hours).

Further investigation into central trigeminovascular neurons in the spinal trigeminal nucleus revealed that atogepant preferentially prevents the activation and sensitization of high-threshold (HT) neurons over wide-dynamic-range (WDR) neurons. This is attributed to its more pronounced inhibitory effect on Aδ-fibers, which primarily provide input to HT neurons and express CGRP receptors.

Figure 2: Atogepant's inhibitory effects on trigeminal nociceptive pathways.

Detailed Experimental Protocols

The characterization of atogepant's effects relies on established and validated experimental models.

In Vitro Receptor Binding and Functional Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of atogepant for the CGRP receptor. The protocol typically involves incubating membranes from cells expressing the human CGRP receptor (e.g., SK-N-MC cells or engineered HEK293 cells) with a radiolabeled CGRP ligand (e.g., 125I-CGRP). Increasing concentrations of unlabeled atogepant are added to compete for binding with the radioligand. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of atogepant that inhibits 50% of the specific binding (IC50), from which the Ki is derived.

-

cAMP Accumulation Assays: To measure functional antagonism, cells expressing the CGRP receptor (e.g., HEK293) are stimulated with a CGRP agonist (e.g., α-CGRP) in the presence of varying concentrations of atogepant. The subsequent accumulation of intracellular cAMP is quantified, often using commercially available kits. Atogepant's potency is determined by its ability to inhibit the CGRP-induced cAMP response, expressed as an IC50 value.

In Vivo Models of Trigeminal Nociception

-

Rat Nitroglycerine (NTG) Model of Facial Allodynia: This model is used to assess trigeminal sensitization. Systemic administration of NTG, a nitric oxide donor, induces delayed headache in humans and allodynia in rodents. Animals are administered atogepant prior to NTG injection. Facial allodynia is then measured at various time points by applying mechanical stimuli (e.g., von Frey filaments) to the periorbital region and quantifying the withdrawal response. Atogepant's efficacy is demonstrated by a dose-dependent reduction in this nocifensive behavior.

-

Cortical Spreading Depression (CSD) with Single-Unit Electrophysiology: This is a more complex model to study the activation of trigeminal neurons. In anesthetized rats, a cranial window is created to expose the dura mater. CSD is induced, typically by a pinprick or application of KCl to the cortex. A recording microelectrode is advanced into the trigeminal ganglion to record the single-unit activity of individual meningeal nociceptors (Aδ and C-fibers) that are identified by their response to mechanical and electrical stimulation of the dura. Atogepant or a vehicle is administered (e.g., orally via gavage) prior to CSD induction, and changes in the firing rate and response patterns of the neurons are recorded and analyzed over several hours.

Figure 3: Workflow for a preclinical CSD experiment.

Clinical Efficacy in Migraine Prevention

The preclinical findings on atogepant's ability to inhibit trigeminal nociceptive pathways provide a strong mechanistic basis for its clinical efficacy. Large-scale clinical trials have demonstrated that atogepant significantly reduces the number of monthly migraine days (MMDs) in patients with both episodic and chronic migraine.

Table 3: Summary of Key Phase 3 Clinical Trial Efficacy (ADVANCE Trial - Episodic Migraine)

| Endpoint | Placebo | Atogepant 10 mg | Atogepant 30 mg | Atogepant 60 mg | Reference(s) |

| Change from Baseline in Mean Monthly Migraine Days | -2.48 | -3.69 | -3.86 | -4.2 | |

| ≥50% Reduction in MMDs | 29.0% | 55.6% | 58.7% | 60.8% |

These clinical results confirm that the antagonism of CGRP receptors by atogepant effectively translates from attenuating neuronal firing in preclinical models to providing a tangible preventive benefit for individuals with migraine.

Conclusion

This compound is a highly potent and selective CGRP receptor antagonist that exerts its therapeutic effect by directly intervening in the core pathophysiology of migraine. By competitively blocking CGRP receptors, atogepant prevents the downstream signaling that leads to vasodilation and, crucially, the activation and sensitization of the trigeminal nociceptive pathways. Preclinical evidence robustly demonstrates its ability to attenuate the firing of both peripheral (Aδ and C-fibers) and central (HT) trigeminal neurons. This mechanistic action provides a solid foundation for the clinically observed efficacy of atogepant as a preventive treatment for migraine, offering a targeted approach to reducing the frequency and burden of migraine attacks.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atogepant – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of (3R,5R,6S)-Atogepant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R,6S)-Atogepant is a potent, selective, and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3][4] By blocking the CGRP receptor, Atogepant inhibits CGRP-mediated signaling, which is believed to prevent the vasodilation and neurogenic inflammation associated with migraine attacks.[3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of Atogepant, including its binding affinity, functional potency, and selectivity. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the CGRP signaling pathway and experimental workflows.

Data Presentation

The in vitro pharmacological characteristics of Atogepant have been extensively evaluated using various assays. The following tables summarize the key quantitative data, demonstrating its high affinity and functional antagonism of the CGRP receptor, as well as its selectivity over other related receptors.

Table 1: Atogepant Binding Affinities (Ki) for CGRP Receptors

| Species | Receptor Type | Ki (nM) |

| Human | Cloned | 0.015 ± 0.002 |

| Human | Native | 0.026 ± 0.005 |

| Rhesus | - | 0.009 ± 0.001 |

| Rat | - | 0.7 |

| Mouse | - | 0.13 |

| Rabbit | - | 2.1 |

| Dog | - | 1.2 |

Table 2: Atogepant Functional Potency (IC50) and Selectivity Profile

| Receptor | Assay Type | IC50 (nM) | Fold Selectivity vs. Human CGRP Receptor |

| Human CGRP | cAMP Accumulation | 0.026 | - |

| Human AMY1 | cAMP Accumulation | 2.4 | 92x |

| Human AM1 | cAMP Accumulation | >18,000 | >692,307x |

| Human AM2 | cAMP Accumulation | 400 | 15,385x |

| Human CTR | cAMP Accumulation | 6,274 | 241,308x |

| Human AMY3 | cAMP Accumulation | 1,418 | 54,538x |

Data presented as mean ± standard error of the mean where available. Selectivity is calculated relative to the IC50 value for the human CGRP receptor. A screen against 116 other targets showed no significant activity at concentrations up to 10 µM.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacological profile of Atogepant.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Atogepant for the CGRP receptor. It involves a competitive binding experiment using a radiolabeled CGRP ligand and cell membranes expressing the CGRP receptor.

1.1. Cell Culture and Membrane Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (co-expressing Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation:

-

Harvest confluent cells by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

-

1.2. Binding Assay Protocol

-

In a 96-well plate, add the following components in order:

-

50 µL of assay buffer.

-

25 µL of various concentrations of Atogepant (or vehicle for total binding, or a high concentration of unlabeled CGRP for non-specific binding).

-

25 µL of radioligand (e.g., [125I]-human α-CGRP) at a final concentration close to its Kd value.

-

50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Atogepant.

-

Determine the IC50 value (the concentration of Atogepant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of Atogepant to inhibit the increase in intracellular cyclic adenosine (B11128) monophosphate (camp) stimulated by CGRP, thereby determining its functional antagonist potency (IC50).

2.1. Cell Culture and Seeding

-

Cell Line: HEK293 cells stably expressing the human CGRP receptor.

-

Culture Conditions: As described in section 1.1.

-

Cell Seeding:

-

Harvest cells and resuspend in assay medium (e.g., DMEM with 0.1% BSA).

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

2.2. cAMP Assay Protocol

-

Aspirate the culture medium from the wells.

-

Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.

-

Add 10 µL of various concentrations of Atogepant to the wells and incubate for 15 minutes at 37°C.

-

Add 10 µL of human α-CGRP at a final concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2.3. Data Analysis

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to the concentration of cAMP.

-

Plot the percentage of inhibition of the CGRP-stimulated cAMP response against the logarithm of the concentration of Atogepant.

-

Determine the IC50 value by non-linear regression analysis.

CGRP Signaling Pathway and Mechanism of Atogepant Action

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which requires an intracellular receptor component protein (RCP) for signaling. Upon binding of CGRP, the receptor complex couples to the Gαs protein, which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream signaling events that contribute to vasodilation and pain transmission. Atogepant acts as a competitive antagonist, binding to the CGRP receptor and preventing CGRP from binding and initiating this signaling cascade.

Conclusion

The in vitro pharmacological data for this compound demonstrate that it is a highly potent and selective competitive antagonist of the human CGRP receptor. Its low nanomolar affinity and functional inhibitory activity, coupled with a favorable selectivity profile, support its clinical development for the preventive treatment of migraine. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the in vitro characterization of CGRP receptor antagonists.

References

- 1. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (3R,5R,6S)-Atogepant in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by neurovascular and inflammatory events. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a neuropeptide that mediates nociceptive transmission and neurogenic inflammation. (3R,5R,6S)-Atogepant is an orally administered, small-molecule CGRP receptor antagonist (gepant) approved for the preventive treatment of both episodic and chronic migraine.[1][2][3] This technical guide provides an in-depth exploration of the role of atogepant (B605675) in mitigating neurogenic inflammation, detailing its mechanism of action, presenting key preclinical and clinical data, and outlining the experimental protocols used for its characterization.

Introduction to Neurogenic Inflammation in Migraine

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve endings. In the context of migraine, activation of the trigeminal nervous system leads to the release of CGRP from trigeminal ganglion neurons that innervate the meningeal vasculature.[4][5] This release triggers a cascade of events including vasodilation of dural blood vessels, plasma protein extravasation, and mast cell degranulation, all of which contribute to the pain and sensitization associated with migraine attacks. CGRP and its receptor are therefore prime targets for therapeutic intervention in migraine.

Atogepant: Mechanism of Action

Atogepant is a potent and selective competitive antagonist of the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, atogepant effectively blocks the binding of CGRP and inhibits its downstream signaling pathways. This blockade prevents the CGRP-mediated vasodilation and subsequent neurogenic inflammation in the dura mater, thereby reducing the activation and sensitization of trigeminal nociceptors that lead to migraine pain.

Signaling Pathway of CGRP and Atogepant's Intervention

The binding of CGRP to its receptor on vascular smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn leads to vasodilation. Atogepant competitively antagonizes CGRP at its receptor, preventing this signaling cascade.

Quantitative Data

The following tables summarize key quantitative data for atogepant from various preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |

| Ki (nM) | Human (cloned) | HEK293 | 0.015 ± 0.002 | |

| Human (native) | SK-N-MC | 0.026 ± 0.005 | ||

| Rhesus Monkey | - | 0.009 ± 0.001 | ||

| Rat | - | 0.7 | ||

| Mouse | - | 0.13 | ||

| Rabbit | - | 2.1 | ||

| Dog | - | 1.2 | ||

| IC50 (nM) | Human | HEK293 | 0.026 | |

| AMY1 Receptor | - | 2.4 |

Table 2: Preclinical Pharmacokinetics of Atogepant

| Parameter | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |

| Oral | Rat | 20 mg/kg | ~1-2 | ~850 | ~6500 | ~11 | |

| Oral | Human | 60 mg | ~2 | 740 | 3470 | ~11 |

Table 3: In Vivo Efficacy of Atogepant

| Model | Species | Atogepant Dose | Endpoint | Result | Reference(s) |

| Nitroglycerin-induced facial allodynia | Rat | 3-30 mg/kg | Facial allodynia | Dose-dependent inhibition | |

| Capsaicin-induced dermal vasodilation (CIDV) | Rhesus Monkey | - | Dermal blood flow | Significant inhibition (EC50 = 1.04 nM) | |

| Capsaicin-induced dermal vasodilation (CIDV) | Human | - | Dermal blood flow | Significant inhibition (EC50 = 1.51 nM) |

Table 4: Clinical Efficacy of Atogepant for Migraine Prevention (12-week studies)

| Study Population | Atogepant Dose | Change from Baseline in Mean Monthly Migraine Days (vs. Placebo) | Reference(s) |

| Episodic Migraine | 10 mg once daily | -3.7 (vs. -2.4) | |

| 30 mg once daily | -3.9 (vs. -2.4) | ||

| 60 mg once daily | -3.5 (vs. -2.4) | ||

| Chronic Migraine | 60 mg once daily | -6.9 (vs. -5.1) | |

| 30 mg twice daily | -7.5 (vs. -5.1) |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of atogepant are provided below.

In Vitro Assays

This assay determines the binding affinity of atogepant to the CGRP receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).

-

Radioligand: [¹²⁵I]-hCGRP.

-

Protocol:

-

Membrane Preparation: HEK293 cells expressing the CGRP receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]-hCGRP and varying concentrations of atogepant. Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of atogepant is determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

-

This functional assay measures the ability of atogepant to inhibit CGRP-stimulated cAMP production.

-

Cell Line: HEK293 cells co-expressing human CLR and RAMP1.

-

Protocol:

-

Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of atogepant for a defined period.

-

Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The concentration-response curves for atogepant's inhibition of CGRP-stimulated cAMP production are generated, and the IC50 value is calculated.

-

In Vivo Models

This model is used to assess the efficacy of potential anti-migraine drugs in a rodent model that mimics some aspects of migraine.

-

Animals: Male Sprague-Dawley rats.

-

Inducing Agent: Nitroglycerin (NTG), a nitric oxide donor that can induce headache in migraineurs.

-

Protocol:

-

Acclimation: Rats are acclimated to the testing environment and handling.

-

Drug Administration: Atogepant or vehicle is administered orally at various doses.

-

NTG Administration: After a set pre-treatment time, NTG (e.g., 10 mg/kg, intraperitoneally) is administered to induce a state of heightened sensitivity.

-

Assessment of Facial Allodynia: At specific time points after NTG administration, mechanical allodynia on the face (periorbital region) is assessed using von Frey filaments of varying forces. The withdrawal threshold (the filament force that elicits a withdrawal response) is determined. A positive response includes head withdrawal, facial grooming, or scratching.

-

Data Analysis: The withdrawal thresholds of the atogepant-treated groups are compared to the vehicle-treated group to determine the effect of the drug on NTG-induced allodynia.

-

This model assesses the ability of a CGRP receptor antagonist to block neurogenic vasodilation in the skin.

-

Animals: Rhesus or Cynomolgus monkeys.

-

Inducing Agent: Capsaicin (B1668287), which activates TRPV1 receptors on sensory nerve endings, leading to the release of CGRP.

-

Protocol:

-

Anesthesia and Preparation: The primate is anesthetized, and an area of skin (e.g., forearm or thigh) is shaved.

-

Drug Administration: Atogepant or vehicle is administered.

-

Baseline Measurement: Baseline dermal blood flow is measured using a laser Doppler imager.

-

Capsaicin Application: A solution of capsaicin is applied topically to the prepared skin area.

-

Post-Capsaicin Measurement: Dermal blood flow is measured again at various time points after capsaicin application to quantify the extent of vasodilation.

-

Data Analysis: The change in dermal blood flow from baseline is calculated for both atogepant- and vehicle-treated animals. The inhibitory effect of atogepant on capsaicin-induced vasodilation is then determined.

-

Atogepant and the Attenuation of Neurogenic Inflammation

The preclinical and clinical data strongly support the role of atogepant in mitigating neurogenic inflammation. By blocking the CGRP receptor, atogepant directly inhibits the initial trigger for this inflammatory cascade in the meninges. This leads to a reduction in vasodilation and plasma protein extravasation, key components of neurogenic inflammation. The attenuation of this inflammatory state is believed to be a primary mechanism through which atogepant reduces the frequency and severity of migraine attacks.

Conclusion

This compound is a highly effective preventive treatment for migraine that targets the core mechanism of neurogenic inflammation through potent and selective CGRP receptor antagonism. Its favorable pharmacokinetic profile and demonstrated efficacy in both preclinical models and clinical trials underscore its significance in the management of migraine. This technical guide provides a comprehensive overview of the scientific rationale and experimental foundation for the use of atogepant in mitigating neurogenic inflammation, offering valuable insights for researchers and drug development professionals in the field of headache and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]

(3R,5R,6S)-Atogepant: A Technical Whitepaper on Potential Off-Target Effects and Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R,6S)-Atogepant is a potent and selective small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1][2] Its therapeutic efficacy is derived from its high-affinity binding to the CGRP receptor, thereby blocking the vasodilatory and pro-nociceptive actions of CGRP, a key mediator in migraine pathophysiology.[1][2] This technical guide provides an in-depth analysis of the preclinical data evaluating the potential for off-target effects and receptor cross-reactivity of Atogepant. The data presented herein demonstrates a high degree of selectivity for the CGRP receptor with minimal interaction with other receptors, particularly within the calcitonin family, and a broad panel of other physiologically relevant targets.

Introduction

This compound is a second-generation gepant designed for the preventive treatment of both episodic and chronic migraine.[2] The primary mechanism of action is the competitive antagonism of the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By blocking CGRP signaling, Atogepant mitigates neurogenic inflammation and nociceptive transmission, key events in the pathogenesis of migraine. Given the therapeutic landscape of receptor antagonists, a thorough understanding of a drug's selectivity profile is paramount to predicting its safety and tolerability. This document summarizes the key preclinical findings related to Atogepant's potential for off-target binding and functional activity.

Receptor Binding and Functional Activity

The selectivity of Atogepant has been extensively evaluated using in vitro radioligand binding and functional assays. These studies have primarily focused on the calcitonin receptor family, due to structural homology, as well as broader safety pharmacology panels.

Calcitonin Receptor Family Cross-Reactivity

The calcitonin family of receptors includes the CGRP receptor, the amylin receptors (AMY₁, AMY₂, and AMY₃), the adrenomedullin (B612762) receptors (AM₁ and AM₂), and the calcitonin receptor (CTR). Atogepant has demonstrated high affinity and potency for the human CGRP receptor, with significantly lower affinity for other members of this family.

Table 1: Atogepant Binding Affinity (Kᵢ) and Functional Antagonist Potency (IC₅₀) at Human Calcitonin Family Receptors

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Antagonist Potency (IC₅₀, nM) | Fold Selectivity vs. CGRP Receptor (based on IC₅₀) |

| CGRP | 0.015 (cloned), 0.026 (native) | 0.026 | 1 |

| AMY₁ | Not explicitly reported | 2.4 | 92 |

| AM₁ | Not explicitly reported | >18,000 | >692,307 |

| AM₂ | Not explicitly reported | 400 | 15,385 |

| CTR | Not explicitly reported | 6,274 | 241,308 |

| AMY₃ | Not explicitly reported | 1,418 | 54,538 |

Data compiled from publicly available preclinical pharmacology data. Fold selectivity is calculated relative to the IC₅₀ at the human CGRP receptor.